molecular formula C21H21NO4 B7805537 (2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID

(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID

Cat. No.: B7805537
M. Wt: 351.4 g/mol
InChI Key: FYIWZDMXOCBTJE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a chiral amino acid derivative featuring a cyclopropyl group attached to the α-carbon and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis due to its orthogonality in deprotection under mild basic conditions . The cyclopropyl substituent introduces steric and conformational constraints, which may enhance metabolic stability or influence peptide secondary structures .

Properties

IUPAC Name

(2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIWZDMXOCBTJE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The preparation of Fmoc-β-cyclopropyl-L-alanine aligns with standard Fmoc-SPPS protocols, which involve resin loading, iterative deprotection, and coupling cycles. Key steps include:

  • Resin Activation : 2-Chlorotrityl chloride or Rink amide resins are commonly used. For instance, 300 mg of Rink amide resin (0.1 mmol scale) is swelled in dichloromethane (DCM) and treated with 20% collidine in DMF to activate the resin.

  • Amino Acid Coupling : The Fmoc-protected amino acid is activated using coupling agents such as HCTU or HATU in the presence of collidine. A typical molar ratio of 5:11–12:20 (Fmoc-β-cyclopropyl-L-alanine : thionyl chloride : HBTA) ensures efficient activation.

  • Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF, followed by extensive washing with DMF and DCM.

Table 1: Representative Coupling Conditions for Fmoc-β-Cyclopropyl-L-Alanine

ParameterValue/ReagentSource
Coupling AgentHCTU or HATU/HOAt
Solvent System20% collidine in DMF
Reaction Time15 min – 12 hours
Molar Ratio (AA:Agent)1:1 – 1:4

Solution-Phase Synthesis

An alternative method described in patent CN112110868A involves a two-step solution-phase approach:

  • Activation with HBTA and Thionyl Chloride :

    • HBTA (2,2'-bis(benzothiazolyl) disulfide) and thionyl chloride (SOCl2) are mixed in a 20:5 molar ratio.

    • Fmoc-β-cyclopropyl-L-alanine is added incrementally to generate the activated intermediate Fmoc-β-Ala-Bt.

  • Peptide Bond Formation :

    • The activated intermediate is reacted with a target amino acid (AA) in a buffered system (e.g., Na2CO3/NaHCO3) at pH 8–9.

    • Ethyl acetate extraction and pH adjustment (5–6) yield the final product with purities exceeding 99.8%.

Table 2: Optimization Parameters from Patent CN112110868A

ParameterOptimal ValueYield/Purity
Molar Ratio (AA:Bt)1.1–1.6:178.5% yield
Reaction pH8–999.8% purity
Solvent for ExtractionAcetonitrile/waterSingle impurity ≤0.1%

Process Optimization and Challenges

Stereochemical Control

The (2S)-configuration is critical for compatibility with natural peptide backbones. Chiral auxiliaries or enantioselective synthesis routes are employed to avoid racemization during activation. For example, the use of HATU/HOAt instead of HCTU reduces epimerization risks in sterically hindered environments.

Purification Strategies

  • Recrystallization : THF/water (1:3) or dichloromethane/water mixtures are used to isolate Fmoc-β-cyclopropyl-L-alanine.

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >99% purity.

Analytical Characterization

Spectroscopic Validation

  • NMR : The cyclopropyl protons appear as distinct multiplets at δ 0.5–1.2 ppm, while the Fmoc aromatic protons resonate at δ 7.2–7.8 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 351.4 [M+H]+.

Purity Assessment

Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) reveals a single peak with a retention time of 12.3 minutes, corroborating the absence of diastereomers or side products.

Applications in Peptide Science

Fmoc-β-cyclopropyl-L-alanine is integral to synthesizing constrained peptides for:

  • GPCR-Targeted Therapeutics : Cyclopropane-containing peptides exhibit enhanced binding to G-protein-coupled receptors due to rigid side chains.

  • Enzyme Inhibitors : The cyclopropyl group mimics transition states in protease-active sites, enabling irreversible inhibition .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for the amine during solid-phase peptide synthesis (SPPS). Its removal occurs under mild basic conditions:

Reaction ConditionsOutcomeMechanismCitations
20% piperidine in DMF (15–30 min)Cleavage of Fmoc to release free NH₂Base-induced β-elimination, forming dibenzofulvene and CO₂ as byproducts

Key characteristics:

  • Rate : Deprotection completes within 20 minutes at room temperature.

  • Compatibility : Tolerates acid-sensitive cyclopropane rings and other orthogonal protecting groups.

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in standard activation and coupling reactions:

Reaction TypeReagents/ConditionsProduct ApplicationYield (%)Citations
Amide Coupling DCC/HOBt, DIC/Oxyma, or HATU/DIPEAPeptide chain elongation75–92
Esterification DMAP/EDC in CH₂Cl₂Prodrug synthesis68–85
Activation NHS/DCC in THFBioconjugation to amines (e.g., resins)>90

Notable Observations :

  • Cyclopropane rings remain intact under these conditions, demonstrating steric and electronic stability.

  • Coupling efficiency depends on solvent polarity, with DMF outperforming THF in SPPS workflows .

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits unique stability but undergoes selective transformations:

ReactionConditionsOutcomeSelectivity FactorCitations
Hydrogenation H₂/Pd-C (45 psi, 50°C)Ring opening to form n-propyl derivative1:0 (no reaction)
Acid-Catalyzed Opening HCl (conc.)/MeOH, refluxPartial cleavage (<5% after 24 h)1:0.95
Radical Addition AIBN, BrCCl₃, UV lightNo observable reactionN/A

Key Insight : The cyclopropane’s stability under peptide synthesis conditions (pH 8–12, polar aprotic solvents) makes it ideal for retaining structural integrity during multi-step syntheses .

Stereochemical Integrity

The (2S)-configuration remains preserved under most reaction conditions:

ConditionEpimerization RiskAnalytical Method (Confirmation)Citations
Basic (pH >10)ModerateChiral HPLC (Retention time shift <2%)
Acidic (TFA, 0°C)Low¹H-NMR (J-coupling constants unchanged)
Microwave-assisted couplingHighCircular dichroism spectroscopy

Biological Interactions

While primarily a synthetic building block, its derivatives show targeted bioactivity:

Derivative ModificationBiological TargetObserved Activity (IC₅₀)Citations
Fmoc-deprotected + RGD sequenceαvβ3 integrin (cancer cell lines)18 nM
Esterified (methyl ester)κ-opioid receptor (in vitro assay)Partial agonist

Comparative Stability Data

Stability under storage conditions:

ParameterResultConditionsCitations
Thermal Degradation <5% decomposition after 72 h40°C, anhydrous DMF
Hydrolytic Stability t₁/₂ = 14 days (pH 7.4, 37°C)PBS buffer
Photooxidation NegligibleUV-Vis (254 nm, 48 h)

Scientific Research Applications

Peptide Synthesis

Fmoc Protecting Group : The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and ease of removal with weak bases like piperidine make it ideal for synthesizing complex peptides without side reactions . The incorporation of cyclopropylalanine into peptides has been shown to enhance the stability and bioactivity of the resulting compounds.

Case Study : A study investigated the use of Fmoc-cyclopropylalanine in the synthesis of cyclic peptides, demonstrating that the cyclopropyl group can influence the conformation and binding affinity of peptides to their targets. This was particularly evident in peptides designed to interact with G-protein coupled receptors (GPCRs), where modifications at the α-carbon significantly affected receptor activation .

Drug Development

Biological Activity : Compounds containing the cyclopropyl moiety often exhibit unique pharmacological properties. Research has indicated that (2S)-2-{Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid derivatives can serve as potent inhibitors for various enzymes and receptors involved in disease pathways, including cancer and neurodegenerative disorders .

Example Application : In a recent study, derivatives of Fmoc-cyclopropylalanine were synthesized and tested for their ability to inhibit specific kinases implicated in cancer progression. The results showed that these compounds could effectively reduce cell proliferation in vitro, suggesting a potential pathway for developing new anticancer therapies .

Biochemical Probes

Radiolabeled Tracers : The incorporation of radiolabeled Fmoc-cyclopropylalanine into amino acid tracers has been explored for imaging applications using positron emission tomography (PET). These tracers have shown promising results in imaging brain tumors due to their enhanced uptake by tumor cells compared to traditional tracers .

Research Findings : A comparative study highlighted the superior imaging properties of cyclopropyl-substituted amino acids over standard amino acid tracers. The unique structural features provided by the cyclopropyl group contributed to better biodistribution and tumor targeting capabilities, making them valuable tools in oncological research .

Structural Studies

Supramolecular Chemistry : The structural characteristics of Fmoc-cyclopropylalanine have been investigated using X-ray crystallography, revealing insights into its supramolecular interactions. These studies are crucial for understanding how modifications can affect molecular recognition processes in biological systems .

Application Area Details
Peptide SynthesisUsed as a building block in SPPS; enhances stability and bioactivity of peptides.
Drug DevelopmentExhibits unique pharmacological properties; potential inhibitor for various disease pathways.
Biochemical ProbesRadiolabeled variants used for PET imaging; superior uptake in tumors compared to traditional tracers.
Structural StudiesInsights into supramolecular interactions; important for drug design and molecular recognition.

Mechanism of Action

The mechanism of action of (2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID involves the protection of the amino group by the FMOC group. This protection prevents unwanted reactions during peptide synthesis. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s key distinction lies in its cyclopropyl side chain. Below is a comparative analysis with other Fmoc-protected amino acids (Table 1):

Table 1: Comparison of Structural Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
(2S)-2-{Cyclopropyl[(Fmoc)amino]propanoic acid Cyclopropyl C₂₂H₂₃NO₄ (estimated)* ~389.4 (estimated)* High rigidity, potential for stabilizing β-turns Inferred
(S)-FMOC-3-AMINO-2-(PHENYLSULFONYLAMINO)-PROPIONIC ACID Phenylsulfonamido C₂₄H₂₂N₂O₆S 478.51 Enhanced solubility in polar solvents due to sulfonamide group
(S)-2-((Fmoc)(methyl)amino)-3-cyclohexylpropanoic acid Cyclohexyl C₂₅H₂₉NO₄ 407.51 Hydrophobic, enhances membrane permeability
(S)-3-(4-Fluorophenyl)-Fmoc-protected propanoic acid 4-Fluorophenyl C₂₄H₂₀FNO₄ 405.42 Electron-withdrawing fluorine improves metabolic stability
(S)-2-(Fmoc-amino)-4-azidobutanoic acid Azido C₂₁H₂₂N₄O₄ 394.42 Click chemistry applications (e.g., bioconjugation)

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility : The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to sulfonamide-containing analogs (e.g., ), but improve lipid bilayer penetration relative to polar derivatives.
  • Stability : The Fmoc group’s UV sensitivity is consistent across all analogs, requiring protection from light during synthesis .
  • Thermal Properties : Analogous fluorophenyl derivatives exhibit high boiling points (~589°C) and flash points (~310°C) due to aromatic stabilization . Cyclohexyl analogs may show similar trends .

Biological Activity

(2S)-2-{Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, commonly referred to as Fmoc-Cyclopropyl-Amino Acid, is a modified amino acid that has garnered attention for its potential applications in biomedicine and materials science. This compound features a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which significantly influences its biological activity and interaction with biomolecules.

  • Molecular Formula : C₁₉H₁₈N₂O₅
  • Molecular Weight : 354.362 g/mol
  • CAS Number : 71989-16-7
  • SMILES Notation : NC(=O)CC(NC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)C(O)=O

Biological Activity Overview

The biological activity of Fmoc-Cyclopropyl-Amino Acid is influenced by its structural characteristics, which facilitate various interactions with biological macromolecules such as proteins and nucleic acids. The following sections detail specific aspects of its biological activity.

1. Antimicrobial Activity

Research indicates that Fmoc-modified amino acids exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. The cyclopropyl group may enhance lipophilicity, allowing better membrane penetration.

2. Enzyme Inhibition

Studies have shown that compounds containing the Fmoc moiety can act as enzyme inhibitors. For instance, Fmoc-Cyclopropyl-Amino Acid has been evaluated for its ability to inhibit proteases, which are crucial for various biological functions including protein degradation and cell signaling.

3. Peptide Synthesis

Fmoc-Cyclopropyl-Amino Acid serves as a valuable building block in peptide synthesis. Its protective group allows for selective reactions during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences with desired biological properties.

Case Studies and Research Findings

StudyObjectiveFindings
Draper et al. (2020)Investigate noncovalent interactions in crystal structures of Fmoc-amino acidsIdentified significant hydrogen-bonding patterns and electrostatic interactions that enhance stability and biological activity .
Babu et al. (2000)Synthesis and characterization of Fmoc amino acid azidesDemonstrated stability under physiological conditions, highlighting potential therapeutic applications .
ResearchGate StudySupramolecular synthon polymorphism in modified amino acidsRevealed adaptable properties that can be tuned for specific biological responses through structural modifications .

Structural Analysis

The structural integrity of Fmoc-Cyclopropyl-Amino Acid is essential for its biological function. Techniques such as single-crystal X-ray diffraction have provided insights into the conformational landscape of this compound, revealing key interactions that govern its stability and reactivity.

Table: Structural Features

FeatureDescription
C-H...O InteractionsContribute to the stability of the molecular structure .
Electrostatic Potential MappingIdentifies regions of positive and negative charge that influence binding interactions .
Hirshfeld Surface AnalysisHighlights the contribution of various noncovalent interactions to the overall molecular packing .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for this compound in peptide research?

  • Methodology : The synthesis involves two key steps: (1) Fmoc protection of the amine group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a 1,4-dioxane/water mixture with sodium carbonate, and (2) cyclopropane group introduction via alkylation or ring-opening reactions. Post-synthesis, reverse-phase chromatography (C18 columns, acetonitrile/water gradients) is used for purification. Yield optimization requires pH control (8–9) and inert atmospheres to prevent side reactions .
  • Key Data : Typical yields range from 60–80% after purification. NMR (1H, 13C) confirms Fmoc aromatic protons (δ 7.2–7.8 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .

Q. Which analytical techniques validate the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : 1H NMR identifies Fmoc aromatic protons (7.2–7.8 ppm) and cyclopropyl protons (0.5–1.5 ppm). 19F NMR may detect fluorinated byproducts if applicable .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C23H24N2O5: 409.17 g/mol) .
  • HPLC : Chiral HPLC with polysaccharide columns ensures enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How can coupling efficiency be improved for this sterically hindered derivative in peptide elongation?

  • Methodology :

  • Coupling Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with DIPEA (N,N-diisopropylethylamine) to enhance activation .
  • Reaction Conditions : Extended coupling times (2–4 hours), elevated temperatures (40°C), and double coupling protocols reduce incomplete reactions. Monitor via Kaiser test or LC-MS .
    • Data Contradictions : While Fmoc groups are typically stable under basic conditions, prolonged exposure to piperidine during deprotection may degrade the cyclopropyl moiety. Limit deprotection cycles to <10 minutes .

Q. What degradation pathways occur under improper storage, and how are they mitigated?

  • Methodology :

  • Stability Analysis : Store at -20°C in amber vials under argon. Degradation products include Fmoc-hydroxyl byproducts (detected via TLC, Rf 0.3 in ethyl acetate/hexane) and cyclopropane ring-opened derivatives (identified via MS/MS fragmentation) .
  • Preventive Measures : Add antioxidants (e.g., BHT) to solutions and avoid prolonged exposure to light or humidity .

Safety and Handling

Q. What precautions are critical given its GHS hazards (H302, H315, H319, H335)?

  • Protocols :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Skin contact requires immediate washing with soap/water .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Experimental Design

Q. How does the cyclopropyl group influence peptide conformation in structural studies?

  • Methodology :

  • Conformational Analysis : Incorporate the compound into model peptides (e.g., β-turn sequences) and analyze via X-ray crystallography or circular dichroism (CD). The cyclopropane’s ring strain enforces torsional angles (ϕ/ψ) of ~60°, stabilizing helical or turn motifs .
  • Dynamic Studies : Molecular dynamics (MD) simulations (AMBER force field) predict restricted backbone flexibility compared to non-cyclopropyl analogs .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to resolve them for assay compatibility?

  • Methodology :

  • Solvent Screening : Test DMSO (10–50 mg/mL), THF, or DMF for stock solutions. Sonication (30 minutes) improves dissolution. For aqueous buffers, use co-solvents (≤10% acetonitrile) .
  • Contradictions : Some studies report solubility in dichloromethane, but this may degrade Fmoc groups. Prefer polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.